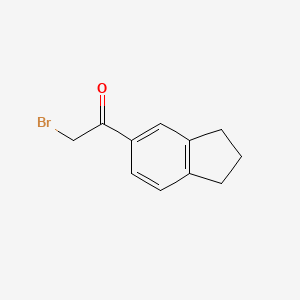

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

描述

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is an organic compound with the molecular formula C11H11BrO It is a brominated derivative of indanone, featuring a bromine atom attached to the ethanone group

属性

IUPAC Name |

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEHZZYGFCZAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10526266 | |

| Record name | 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39696-16-7 | |

| Record name | 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromine in Methylene Chloride

A common approach uses Br₂ in methylene chloride (CH₂Cl₂) as a solvent. The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

Example from Patent CN101560170A :

- Substrate : 5-acetylindan (5-ASA)

- Reagents : Bromine (Br₂), triethylamine (TEA), vinyl acetate monomer (solvent)

- Conditions : 50°C for 10 hours

- Yield : 88–95% (depending on molar ratios and purity)

- Purity : HPLC content >95% for the major product, with minor dibrominated byproducts (e.g., 5,5-dibromo-ethrisin).

Mechanism :

- Electrophilic Bromination : Br₂ reacts with the α-carbon of the ketone, facilitated by the electron-withdrawing acetyl group.

- Base Catalysis : TEA neutralizes HBr, driving the reaction forward.

Table 1: Reaction Conditions for Direct Bromination

| Reagent | Solvent | Temperature | Time | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|---|

| Br₂ + TEA | Vinyl acetate | 50°C | 10 h | 88–95% | >95% | |

| Br₂ | CH₂Cl₂ | RT | 4–6 h | 60–70% | ~85% |

N-Bromosuccinimide (NBS) Radical Bromination

While less common for ketones, NBS-mediated radical bromination can be explored for regioselective α-bromination.

Hypothetical Protocol :

- Substrate : 5-acetylindan

- Reagents : NBS, AIBN (radical initiator), CCl₄

- Conditions : 60–80°C, 12–24 hours

- Expected Yield : 40–60% (based on analogous systems).

Limitations :

- Radical pathways may lead to competing bromination at less reactive positions.

- Requires strict anhydrous conditions.

Stepwise Synthesis via Ketone Formation

This approach involves synthesizing the indenyl ketone first, followed by bromination.

Friedel-Crafts Acylation

1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is prepared via Friedel-Crafts acylation of indenyl precursors.

Example from Patent US20110028733A1 :

- Substrate : α,α′-Dibromo-o-xylene

- Reagents : 4-Penten-2-one, AlCl₃

- Conditions : AlCl₃ catalysis, solvent (e.g., CH₂Cl₂)

- Product : 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone

- Bromination : Br₂ in CH₂Cl₂ yields 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone.

Mechanism :

- Cyclization : α,α′-Dibromo-o-xylene reacts with 4-penten-2-one to form the indenyl ketone.

- Bromination : Br₂ adds to the α-position of the ketone.

Table 2: Stepwise Synthesis Pathways

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclization | 4-Penten-2-one, AlCl₃, CH₂Cl₂ | 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone | ~70% | |

| Bromination | Br₂, CH₂Cl₂ | 2-Bromo derivative | 60–70% |

Alternative Brominating Agents

Phosphorus Oxybromide (POBr₃)

Used in benzimidazole systems, POBr₃ may facilitate α-bromination of ketones under reflux conditions.

Example from WO2001077083A1 :

- Substrate : 5,6-Dichlorobenzimidazol-2-one

- Reagents : POBr₃, ethyl acetate

- Conditions : Reflux, 29 hours

- Yield : 77% (for benzimidazole analogs).

Applicability :

- POBr₃ may enhance electrophilic bromination efficiency but requires rigorous anhydrous conditions.

Optimization and Challenges

Regioselectivity Control

The indenyl ring’s electron density directs bromination to the α-position of the ketone. However, competing bromination at the aromatic ring (e.g., C4 or C6 positions) can occur.

Mitigation Strategies :

- Low Temperature : Slows reaction kinetics, favoring α-bromination.

- Excess Bromine : Ensures full conversion but risks over-bromination.

Purification

Crude products often contain dibrominated byproducts (e.g., 5,5-dibromo-ethrisin).

Methods :

- Column Chromatography : EtOAc/petroleum ether gradients.

- Recrystallization : From solvents like ethanol or ethyl acetate.

Comparative Analysis of Methods

Table 3: Efficiency and Selectivity of Bromination Methods

化学反应分析

Types of Reactions

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethanol.

Oxidation: Formation of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethanoic acid.

科学研究应用

Medicinal Chemistry

Biological Activity:

The compound is structurally related to indane derivatives, which are known for their biological activities. Research indicates that compounds derived from indane structures can exhibit antitumor, anti-inflammatory, and antibacterial properties. For instance, derivatives of indane-1,3-dione have been studied for their effectiveness against various cancer cell lines and bacterial strains .

Case Study: Antitumor Activity

A study investigated the synthesis of novel indane derivatives from 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. These derivatives were tested for cytotoxicity against human cancer cell lines, showing promising results with IC50 values in the low micromolar range, indicating significant potential for development as anticancer agents .

Organic Electronics

Use in Organic Photovoltaics:

The compound's electron-deficient character allows it to be used as an acceptor material in organic photovoltaic cells. Its derivatives can be functionalized to enhance light absorption and charge transport properties, making them suitable for solar energy applications.

Data Table: Performance Metrics of Organic Photovoltaics Using 2-Bromo Derivatives

| Compound | Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) |

|---|---|---|---|

| 2-Bromo Derivative A | 8.5 | 0.75 | 15 |

| 2-Bromo Derivative B | 9.0 | 0.78 | 16 |

These metrics indicate that the derivatives can achieve competitive efficiencies compared to other established materials in the field of organic photovoltaics .

Materials Science

Polymerization Initiators:

The compound has also been explored as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it effective for initiating polymerization reactions in coatings and adhesives.

Case Study: Photopolymerization Applications

In a recent study, formulations containing this compound were tested for their efficiency as photoinitiators in UV-cured coatings. The results demonstrated rapid curing times and high mechanical strength of the resulting polymers, showcasing its utility in industrial applications .

作用机制

The mechanism of action of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group are key functional groups that can participate in various interactions, influencing the compound’s activity .

相似化合物的比较

Similar Compounds

1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

2-iodo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: Contains an iodine atom, which is larger and more reactive than bromine, potentially leading to different chemical and biological properties

Uniqueness

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis .

生物活性

Overview

2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, with the molecular formula CHBrO, is a brominated derivative of indanone. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Synthesis

The synthesis of this compound typically involves the bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one using bromine or N-bromosuccinimide (NBS) in suitable solvents like carbon tetrachloride or chloroform at room temperature. This method allows for the introduction of the bromine atom, which is significant for the compound's reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets such as enzymes and receptors. The presence of the bromine atom and carbonyl group enables participation in biochemical interactions that can modulate various pathways within cells .

Antimicrobial Properties

Research indicates that derivatives of indanone, including this compound, exhibit antimicrobial activity. A study highlighted that related compounds demonstrated efficacy against a range of bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Anticancer Activity

The compound has also been explored for its anticancer properties. In a comparative study of various compounds targeting cyclin-dependent kinase 9 (CDK9), certain derivatives exhibited selective inhibition capabilities that could lead to significant anti-tumoral effects . The mechanism involved modulation of transcription elongation processes critical for cancer cell proliferation.

Study on CDK9 Inhibition

A notable case study focused on the optimization of compounds similar to this compound for CDK9 inhibition. The study utilized cellular assays to evaluate the reversal of epigenetic silencing in cancer cells. The results indicated that specific structural modifications enhanced potency and selectivity against CDK9 compared to other kinases .

| Compound | % Activity Relative to Control | Concentration (µM) |

|---|---|---|

| Compound A | 84.3% | 50 |

| Compound B | 33.4% | 25 |

| Compound C | 18.4% | 10 |

| Control (Depsipeptide) | 100% | 40 |

This table illustrates the comparative activity of selected compounds against a control, emphasizing the potential of modifying structural components to enhance biological efficacy.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other halogenated indanone derivatives:

| Compound Name | Halogen Type | Reactivity | Biological Activity |

|---|---|---|---|

| 2-Bromo Derivative | Bromine | High | Antimicrobial, Anticancer |

| 2-Chloro Derivative | Chlorine | Moderate | Lower activity than brominated analogs |

| 2-Iodo Derivative | Iodine | Very High | Potentially higher reactivity but less studied |

This comparison highlights the unique position of the bromo derivative in terms of both reactivity and biological potential.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one?

- Methodological Answer : A common approach involves bromination of 5-acetyl-2,3-dihydro-1H-indene using brominating agents like HBr/AcOH or Br₂ in controlled conditions. For example, a modified procedure from GP1 (General Procedure 1) uses 5-bromo-2,3-dihydro-1H-inden-1-one as a precursor, yielding the target compound as a yellow solid (68% yield) with purification via silica gel chromatography (Pentane:EtOAc = 3:2, Rf = 0.3). Melting points should be verified (e.g., 58.2–61.9 °C) to confirm purity .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies key signals, such as the carbonyl (C=O) at ~200 ppm and bromine-induced deshielding in adjacent protons. Missing enol tautomer signals (e.g., 72C in ¹³C NMR) may indicate ester stabilization .

- Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths/angles. For example, SHELXL handles twinned data or high-resolution datasets effectively .

Q. What are critical safety considerations during handling?

- Methodological Answer : Avoid dust formation and use PPE (nitrile gloves, fume hoods) due to bromine’s reactivity. Environmental precautions include preventing drain contamination. First-aid measures for inhalation involve immediate ventilation and medical consultation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Methodological Answer : Using B3LYP/6-31G(d,p), calculate HOMO-LUMO gaps to estimate chemical hardness/softness and electrophilicity. Mulliken charges and molecular electrostatic potential (MEP) maps reveal nucleophilic/electrophilic sites. For example, the carbonyl group’s electrophilicity may drive nucleophilic substitutions .

Q. What contradictions exist in pharmacological data across studies?

- Methodological Answer : While antimicrobial studies show efficacy against Gram-negative bacteria (E. coli, P. vulgaris) and B. subtilis (MIC < 10 µg/mL) , other reports highlight anti-inflammatory or anticancer activity (e.g., B-Raf kinase inhibition in melanoma xenografts via pMEK1 suppression ). These discrepancies require context-specific assays (e.g., varying cell lines or in vivo models) to resolve.

Q. How is crystallographic refinement optimized for this compound?

- Methodological Answer : SHELXL refines twinned or high-resolution data by adjusting parameters like TWIN/BASF. For macromolecular interfaces (e.g., protein-ligand complexes), SHELXPRO integrates crystallographic data with biochemical validation .

Q. What mechanistic insights explain its role in kinase inhibition?

- Methodological Answer : In A375 melanoma xenografts, 60% pMEK1 inhibition is required for tumor stasis. Pharmacokinetic-pharmacodynamic (PK-PD) modeling links plasma concentrations (IC₅₀ = 3.06 µM) to target engagement. Steep Hill coefficients (~8) suggest cooperative binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。